molecular formula C25H22FN3OS B2521943 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 897480-75-0

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2521943
CAS No.: 897480-75-0
M. Wt: 431.53
InChI Key: OYXQMHUEOFYWQO-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a diphenylethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like methanol for crystallization and purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement. These methods would involve large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its fluorine substitution on the benzothiazole ring may enhance its biological activity and stability compared to similar compounds .

Properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3OS/c26-20-12-7-13-21-23(20)27-25(31-21)29-16-14-28(15-17-29)24(30)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXQMHUEOFYWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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